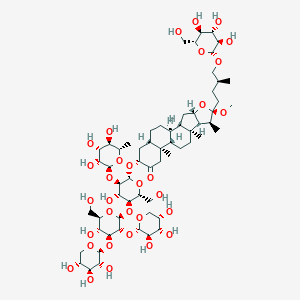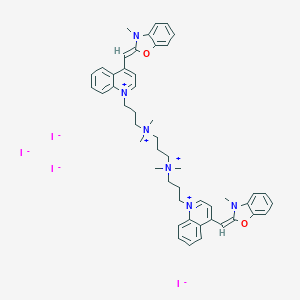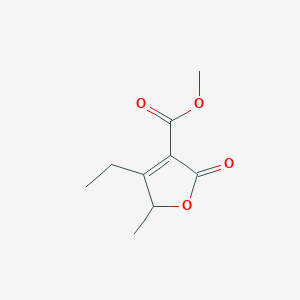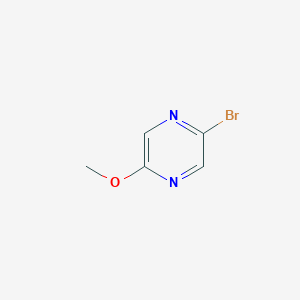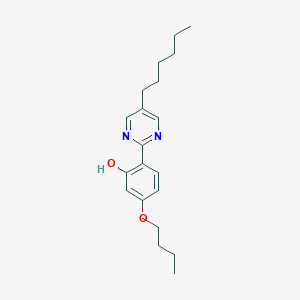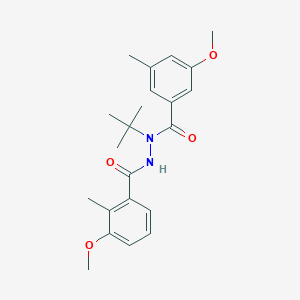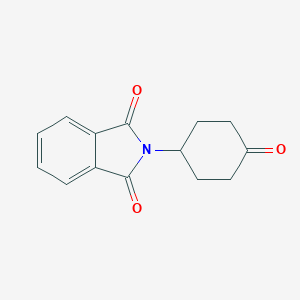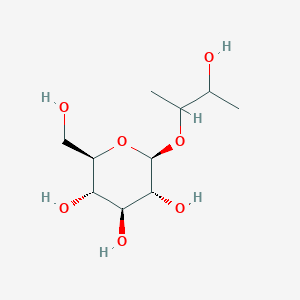
Docosahexaenoic acid methyl ester
概要
説明
ドコサヘキサエン酸メチルエステルは、オメガ3脂肪酸であるドコサヘキサエン酸のメチル化アナログです。無色から淡黄色の液体で、独特の魚臭があります。 この化合物は、酸化や加水分解を受けることなく膜リン脂質に組み込まれるため、重要です . 分子式はC23H34O2、分子量は342.51 g/molです .
2. 製法
合成経路と反応条件: ドコサヘキサエン酸メチルエステルは、通常、ドコサヘキサエン酸とメタノールのエステル化によって合成されます。反応には、ドコサヘキサエン酸とメタノールを1:2のモル比で混合します。 エステル化反応は、120〜150℃で数時間から数十時間行われます .
工業生産方法: ドコサヘキサエン酸メチルエステルの工業生産では、多くの場合、高性能液体クロマトグラフィー(HPLC)を用いて、魚油や微細藻類などの供給源から化合物を精製します。たとえば、シゾキトリウム属は、大量のドコサヘキサエン酸を蓄積する微細藻類です。 このプロセスには、移動相速度、負荷量、移動相組成を最適化して、高純度を実現することが含まれます .
3. 化学反応解析
反応の種類: ドコサヘキサエン酸メチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: 過酸化物などの酸化生成物に酸化される可能性があります。
還元: 飽和脂肪酸メチルエステルに還元される可能性があります。
置換: エステル基が他の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、酸素と過酸化物が含まれます。
還元: パラジウム炭素などの触媒存在下での水素ガス。
置換: メタノールナトリウムなどの試薬を、エステル交換反応に使用できます。
主要な生成物:
酸化: 過酸化物とヒドロペルオキシド。
還元: 飽和脂肪酸メチルエステル。
置換: さまざまな置換脂肪酸メチルエステル。
4. 科学研究への応用
ドコサヘキサエン酸メチルエステルは、その安定性と膜リン脂質への組み込みから、科学研究で広く使用されています。その応用には、以下のようなものがあります。
作用機序
ドコサヘキサエン酸メチルエステルは、膜リン脂質に組み込まれることで効果を発揮し、膜の流動性と機能に影響を与えます。 β-セクレターゼ(BACE)2の発現を上昇させることが示されており、BACE2はBACE1と競合してアミロイド前駆体タンパク質を切断し、細胞外アミロイドβフラグメントの産生を減少させます . このメカニズムは、アルツハイマー病などの神経変性疾患において特に関連しています。
類似化合物:
ドコサヘキサエン酸: 親化合物であるオメガ3脂肪酸であり、脳や網膜の機能において重要な役割を果たす.
エイコサペンタエン酸: 別のオメガ3脂肪酸であり、類似した健康上の利点がありますが、構造的特性が異なります.
α-リノレン酸: より短いオメガ3脂肪酸であり、体内でドコサヘキサエン酸に変換される可能性がある.
独自性: ドコサヘキサエン酸メチルエステルは、その安定性と、酸化や加水分解を受けることなく膜リン脂質に組み込まれる能力によって、ユニークです . これにより、安定性が重要な研究用途で特に役立ちます。
生化学分析
Biochemical Properties
Docosahexaenoic acid methyl ester plays a significant role in various biochemical reactions. It can be intercalated into membrane phospholipids without being oxidized or hydrolyzed This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The cellular effects of this compound are primarily related to its influence on cell function. It is known to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes or cofactors , and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid methyl ester is typically synthesized through the esterification of docosahexaenoic acid with methanol. The reaction involves mixing docosahexaenoic acid with methanol in a molar ratio of 1:2. The esterification reaction is carried out at temperatures ranging from 120 to 150 degrees Celsius for several hours to several tens of hours .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) to purify the compound from sources like fish oil or microalgae. For instance, Schizochytrium sp. is a microalgae that accumulates significant amounts of docosahexaenoic acid. The process involves optimizing the mobile phase velocity, loading amount, and mobile phase composition to achieve high purity .
化学反応の分析
Types of Reactions: Docosahexaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Reagents like sodium methoxide can be used for transesterification reactions.
Major Products:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
科学的研究の応用
Docosahexaenoic Acid methyl ester is widely used in scientific research due to its stability and incorporation into membrane phospholipids. Some of its applications include:
Chemistry: Used as a reference standard in the quantification of fatty acids in microalgal and fish oils.
Medicine: Investigating the metabolism of fatty acids and their role in health and disease.
Industry: Used in the production of dietary supplements and functional foods due to its health benefits.
類似化合物との比較
Docosahexaenoic Acid: The parent compound, an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic Acid: Another omega-3 fatty acid with similar health benefits but different structural properties.
Alpha-Linolenic Acid: A shorter omega-3 fatty acid that can be converted into docosahexaenoic acid in the body.
Uniqueness: Docosahexaenoic Acid methyl ester is unique due to its stability and ability to be incorporated into membrane phospholipids without being oxidized or hydrolyzed . This makes it particularly useful in research applications where stability is crucial.
特性
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-90-7 | |
| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


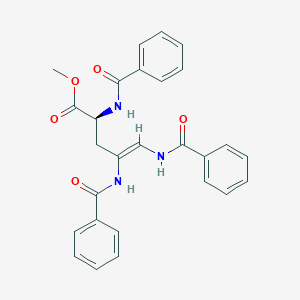

![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)

